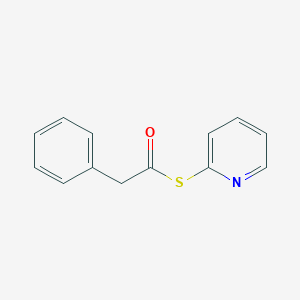
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, carboxylic acid groups, and ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester typically involves the esterification of 1,3-pyrrolidinedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding ethyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
化学反应分析
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-5-methyl-, diethyl ester.
Reduction: 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diol.
Substitution: 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ether.
科学研究应用
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, dimethyl ester: Similar structure but with methyl esters instead of ethyl esters.
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diisopropyl ester: Similar structure but with isopropyl esters instead of ethyl esters.
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, dibutyl ester: Similar structure but with butyl esters instead of ethyl esters.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester is unique due to its specific ester groups, which can influence its reactivity, solubility, and interaction with biological targets. The ethyl esters provide a balance between hydrophilicity and lipophilicity, making the compound versatile for various applications.
属性
CAS 编号 |
61334-22-3 |
|---|---|
分子式 |
C11H19NO5 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
diethyl 4-hydroxy-5-methylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)8-6-12(7(3)9(8)13)11(15)17-5-2/h7-9,13H,4-6H2,1-3H3 |
InChI 键 |
CRWDUWJLZAJOFT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CN(C(C1O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)

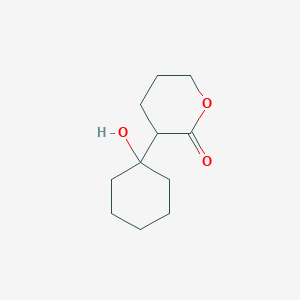
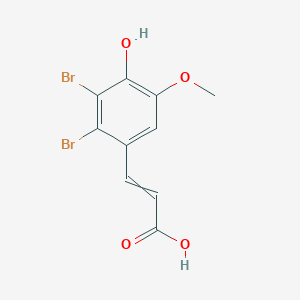
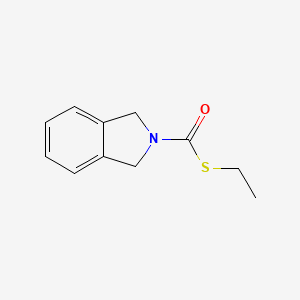
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
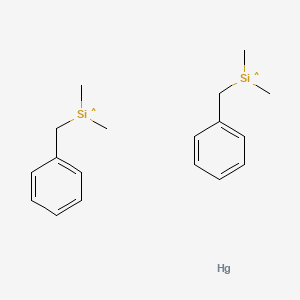
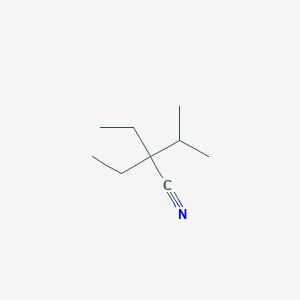
![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
